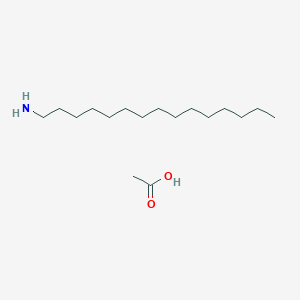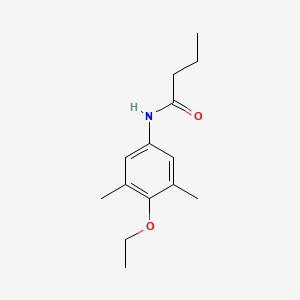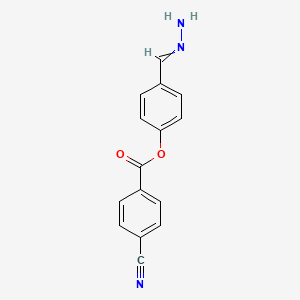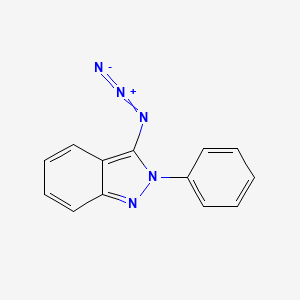![molecular formula C12H17NO4S B14364951 N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide CAS No. 90183-67-8](/img/structure/B14364951.png)
N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a methanesulfonyl group attached to a propoxy chain, which is further connected to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(methanesulfonyl)phenol, which is then reacted with 3-chloropropylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
- N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide
- N-{4-[3-(methylsulfonyl)propoxy]phenyl}acetamide
Uniqueness
N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide is unique due to its specific structural features, such as the methanesulfonyl group and the propoxy chain, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
特性
CAS番号 |
90183-67-8 |
|---|---|
分子式 |
C12H17NO4S |
分子量 |
271.33 g/mol |
IUPAC名 |
N-[4-(3-methylsulfonylpropoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO4S/c1-10(14)13-11-4-6-12(7-5-11)17-8-3-9-18(2,15)16/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
InChIキー |
AOZFAARVHQQGEA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)




![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)



![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)



